(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-(3-chloro-4-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrClFN3O2S/c20-11-1-4-16-10(7-11)8-13(17(26)25-19-23-5-6-28-19)18(27-16)24-12-2-3-15(22)14(21)9-12/h1-9H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNXSZMXUVFNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.7 g/mol. The structure features a chromene core modified with bromine and a thiazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇BrClFN₂O₃ |
| Molecular Weight | 479.7 g/mol |
| Structural Features | Chromene core, Thiazole |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
- Structure-activity relationship (SAR) analyses suggest that modifications in the thiazole and phenyl groups enhance its potency against cancer cells .
-
Antimicrobial Activity :
- Preliminary studies have indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- The presence of halogen substituents (bromine and chlorine) has been linked to increased antimicrobial efficacy .
Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The results indicated that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase.
Antimicrobial Assessment
In a comparative study involving various synthesized derivatives, this compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains compared to traditional antibiotics. The mechanism was hypothesized to involve membrane disruption and inhibition of protein synthesis.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity further. Researchers have explored various synthetic routes involving multi-step organic reactions, leading to derivatives with improved solubility and bioavailability.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Halogen Effects: The target compound’s bromine at position 6 increases molecular weight (503.7 vs. 428.9 and 399.8) and lipophilicity (logP estimated to be higher) compared to the chlorine-substituted () and non-halogenated () analogs. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets .
- Phenyl Substituent Geometry: The 3-chloro-4-fluorophenyl group in the target compound creates a distinct electronic profile compared to the 4-(methylsulfanyl)phenyl () and 5-chloro-2-fluorophenyl () groups.
- Carboxamide Moieties: The thiazole ring in the target compound and ’s analog enables hydrogen bonding via the nitrogen atom, unlike the tetrahydrofuran group in , which lacks H-bond donors. This difference could impact solubility and target affinity .
Hypothetical Pharmacological Implications
- Target Selectivity : The thiazole moiety shared by the target compound and ’s analog may favor interactions with kinases or metalloenzymes, whereas the tetrahydrofuran group in might reduce such specificity.
- Metabolic Stability : The methylsulfanyl group in ’s phenyl ring could render it susceptible to oxidative metabolism, whereas the target compound’s halogenated phenyl group may confer greater stability .
- Bioavailability : The target compound’s higher molecular weight and halogen density may reduce aqueous solubility compared to ’s analog, necessitating formulation optimization.
Crystallographic and Computational Insights
Hydrogen-bonding patterns, critical for understanding stability and interactions, can be analyzed using graph-set notation (e.g., Etter’s rules) as described in . For instance, the thiazole nitrogen in the target compound may form N–H···N/S bonds, while halogen atoms could engage in C–X···π interactions .
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence the Z-configuration?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 6-bromo-2H-chromene-3-carboxylic acid derivatives with 3-chloro-4-fluoroaniline to form the imino linkage. Reaction conditions (e.g., acid catalysis, solvent polarity) are critical to favor the Z-configuration via kinetic control .
- Step 2 : Coupling the chromene intermediate with 1,3-thiazol-2-amine using carbodiimide-based reagents (e.g., DCC/DMAP) to form the carboxamide bond. Solvents like DMF or THF are preferred to minimize side reactions .
- Stereochemical confirmation : Polar solvents (e.g., methanol) and low temperatures (<0°C) stabilize the Z-isomer, as evidenced by NOESY NMR correlations .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry?
- NMR : H and C NMR identify substituent positions (e.g., bromo at C6, fluorophenyl at C2). NOESY confirms the Z-configuration through spatial proximity of the imino group and chromene protons .
- X-ray crystallography : Resolves absolute stereochemistry and validates hydrogen bonding between the thiazole nitrogen and chromene carbonyl group .
- Mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., bromine isotopic patterns) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental electronic properties?
- Case study : Density Functional Theory (DFT) calculations may overestimate the electron-withdrawing effect of the trifluoromethyl group compared to experimental UV-Vis data. Adjust basis sets (e.g., B3LYP/6-311+G**) or incorporate solvent effects (PCM model) to improve agreement .
- Validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry results. Discrepancies >0.3 eV suggest inadequate modeling of steric hindrance from the thiazole ring .
Q. What strategies optimize the yield of the target compound in multi-step syntheses?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a 2-1 design identified reaction time (24–48 hr) and solvent (toluene > DCM) as critical for >80% yield in the imino formation step .
- Protecting groups : Temporarily protect the thiazole amine with Boc groups during chromene ring formation to prevent side reactions. Deprotection with TFA/CHCl (1:1) restores functionality without degrading bromine substituents .
Q. How can researchers analyze conflicting bioactivity data across analogs with similar substituents?
- Example : A trifluoromethyl analog may show higher enzyme inhibition than bromo-substituted derivatives despite similar LogP values. Surface Plasmon Resonance (SPR) reveals stronger hydrogen bonding between the trifluoromethyl group and active-site residues .
- Mitigation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Contradictions in IC values may arise from off-target interactions, requiring orthogonal assays (e.g., fluorescence polarization) .
Notes
- Advanced questions emphasize mechanistic analysis, data reconciliation, and methodology refinement.
- References are curated from peer-reviewed synthesis and characterization studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
